Tert-butyl decahydro-1,7-naphthyridine-1-carboxylate hydrochloride
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Overview
Description
Tert-butyl decahydro-1,7-naphthyridine-1-carboxylate hydrochloride is a chemical compound with the molecular formula C13H24N2O2·HCl. It is a derivative of naphthyridine, a heterocyclic compound containing nitrogen atoms in its ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl decahydro-1,7-naphthyridine-1-carboxylate hydrochloride typically involves the cyclization of appropriate precursors. One common method is the cyclization of 3-aminopyridine derivatives with glycerol using catalysts such as iodine, sodium nitrite, potassium iodate, manganese dioxide, or potassium permanganate . The reaction conditions often include heating and the use of solvents like ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl decahydro-1,7-naphthyridine-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of naphthyridine derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced naphthyridine derivatives.
Substitution: Formation of substituted naphthyridine derivatives with various functional groups.
Scientific Research Applications
Tert-butyl decahydro-1,7-naphthyridine-1-carboxylate hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl decahydro-1,7-naphthyridine-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Rac-tert-butyl (4aR,8aS)-decahydro-1,6-naphthyridine-1-carboxylate hydrochloride: A similar compound with slight structural differences.
Tert-butyl decahydro-2,7-naphthyridine-2-carboxylate hydrochloride: Another naphthyridine derivative with different substitution patterns.
Tert-butyl decahydro-1,7-naphthyridine-7-carboxylate: A closely related compound with a different carboxylate position.
Uniqueness
Tert-butyl decahydro-1,7-naphthyridine-1-carboxylate hydrochloride is unique due to its specific substitution pattern and the presence of the tert-butyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C13H25ClN2O2 |
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Molecular Weight |
276.80 g/mol |
IUPAC Name |
tert-butyl 3,4,4a,5,6,7,8,8a-octahydro-2H-1,7-naphthyridine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C13H24N2O2.ClH/c1-13(2,3)17-12(16)15-8-4-5-10-6-7-14-9-11(10)15;/h10-11,14H,4-9H2,1-3H3;1H |
InChI Key |
YQXYPHRAWGEUPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2C1CNCC2.Cl |
Origin of Product |
United States |
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